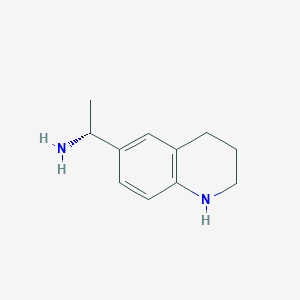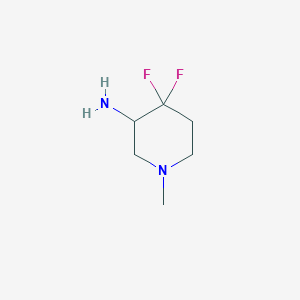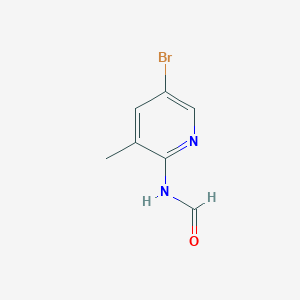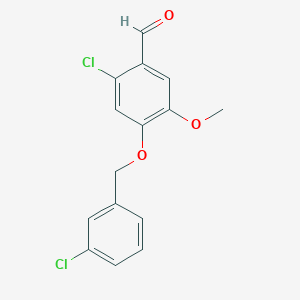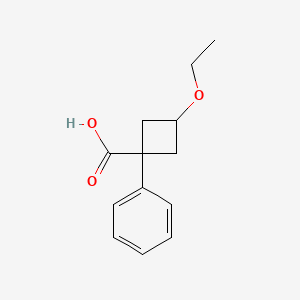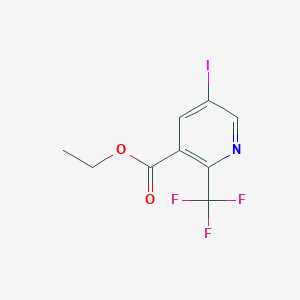
Ethyl 5-iodo-2-(trifluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-iodo-2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C₉H₇F₃INO₂ It is a derivative of nicotinic acid, characterized by the presence of iodine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-iodo-2-(trifluoromethyl)nicotinate typically involves the iodination of ethyl 2-(trifluoromethyl)nicotinate. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the introduction of the iodine atom at the 5-position of the nicotinate ring. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-iodo-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are used in the presence of bases and solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
Ethyl 5-iodo-2-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic benefits.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-iodo-2-(trifluoromethyl)nicotinate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, and inflammation, depending on its specific derivatives and applications.
Comparación Con Compuestos Similares
Ethyl 5-iodo-2-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:
Ethyl 2-(trifluoromethyl)nicotinate: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
Ethyl 2-chloro-5-(trifluoromethyl)nicotinate: Contains a chlorine atom instead of iodine, leading to different reactivity and applications.
Ethyl 2-cyano-5-(trifluoromethyl)nicotinate:
The uniqueness of this compound lies in its combination of iodine and trifluoromethyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H7F3INO2 |
|---|---|
Peso molecular |
345.06 g/mol |
Nombre IUPAC |
ethyl 5-iodo-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7F3INO2/c1-2-16-8(15)6-3-5(13)4-14-7(6)9(10,11)12/h3-4H,2H2,1H3 |
Clave InChI |
XNEXTVRFFQIAFO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=CC(=C1)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13004430.png)
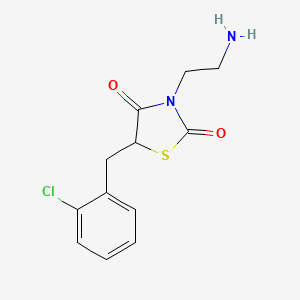
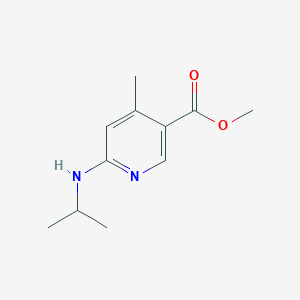
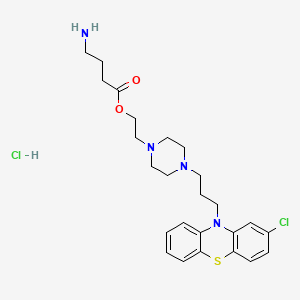
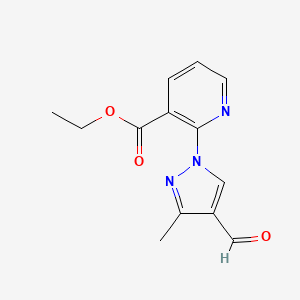
![6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13004454.png)
